2,4-Dichlorothiobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNBLWURITYPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950441 | |

| Record name | 2,4-Dichlorobenzene-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2775-38-4 | |

| Record name | Benzenecarbothioamide, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002775384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzene-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROBENZENECARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichlorothiobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW6AW52BK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dichlorothiobenzamide chemical properties and structure

An In-depth Technical Guide to 2,4-Dichlorothiobenzamide: Properties, Synthesis, and Analysis

Introduction

This compound is a halogenated aromatic thioamide, a class of organosulfur compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of the thioamide functional group (-C(=S)NH₂) and the specific dichlorination pattern on the benzene ring imparts distinct chemical reactivity, making it a valuable building block in the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, core properties, synthesis protocols, analytical methodologies, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is known by several synonyms, and its identity is unequivocally established by its CAS number and molecular structure.

-

Common Names: this compound, 2,4-Dichlorobenzenecarbothioamide[1]

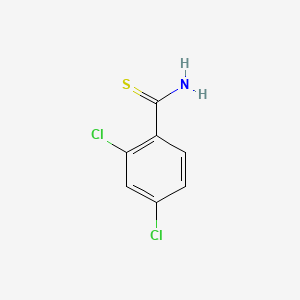

The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a thioamide group at position 1.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and appropriate handling and storage procedures. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Yellow powder | [2][5] |

| Melting Point | 135 °C | [2][3][4][6] |

| Boiling Point (Predicted) | 311.5 ± 52.0 °C | [2][3][4] |

| Density (Predicted) | 1.473 ± 0.06 g/cm³ | [2][3][4] |

| pKa (Predicted) | 11.80 ± 0.29 | [2][3][4] |

| Storage Temperature | Room Temperature, Sealed in dry | [2][3][4][6] |

Synthesis and Reaction Pathways

This compound is typically synthesized from its corresponding nitrile or amide precursors. The conversion of a nitrile to a thioamide is a common and effective route. The process involves the reaction of 2,4-Dichlorobenzonitrile with a source of hydrogen sulfide. A common laboratory-scale approach involves the use of a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) on the corresponding amide, 2,4-Dichlorobenzamide.

The synthesis can be visualized as a two-step process starting from 2,4-Dichlorobenzaldehyde, proceeding through an oxime intermediate to the nitrile, which is a key raw material.[5][7]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzonitrile

This protocol describes a representative method for the synthesis of this compound from 2,4-Dichlorobenzonitrile. The choice of a hydrogen sulfide source is critical; in this example, we use sodium hydrosulfide (NaSH) as a readily available reagent.

Causality: The nitrile group (-C≡N) is electrophilic at the carbon atom. The hydrosulfide anion (SH⁻) acts as a nucleophile, attacking the nitrile carbon. Subsequent protonation steps lead to the formation of the thioamide. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants.

Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-Dichlorobenzonitrile (17.2 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask and stir the mixture until the nitrile is completely dissolved.

-

Reagent Addition: In a separate beaker, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O) (11.2 g, approx. 0.2 mol) in 50 mL of water. Add this solution dropwise to the stirred nitrile solution over 30 minutes. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Precipitation and Filtration: A yellow solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with copious amounts of cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a yellow crystalline powder.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 50°C. The final product's identity and purity should be confirmed by melting point determination, ¹H NMR, and Mass Spectrometry.

Analytical Methodologies

To ensure the quality and purity of this compound, particularly in research and development settings, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[8][9]

Protocol: Purity Analysis by Reverse-Phase HPLC

Causality: This method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The dichlorinated aromatic structure of the compound makes it well-suited for UV detection.

Protocol:

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution with the mobile phase.

-

Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL by dissolving the synthesized product in acetonitrile and diluting with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 230 nm.[8]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

While this compound is not an end-product drug, its structural motifs are of significant interest in drug discovery. Thioamides are known bioisosteres of amides and can exhibit unique biological activities. They serve as key intermediates for synthesizing nitrogen- and sulfur-containing heterocycles, which form the core of many pharmacologically active molecules.[10]

Potential applications include:

-

Synthesis of Thiazoles and Thiadiazoles: The thioamide group is a precursor for Hantzsch-type reactions to form thiazole rings, which are present in numerous approved drugs.

-

Antimicrobial and Antifungal Agents: Many thioamide-containing compounds have been investigated for their antimicrobial properties.

-

Enzyme Inhibitors: The sulfur atom can act as a strong hydrogen bond acceptor or a metal-coordinating ligand, making thioamide derivatives potential candidates for enzyme inhibitors.

The combination of the thioamide functionality with the dichlorophenyl ring makes this compound a specific building block for creating libraries of novel compounds for high-throughput screening in drug development programs.[11]

Safety and Handling

Understanding the toxicological profile and handling requirements for this compound is crucial for laboratory safety.

Hazard Identification:

-

GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4) and is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).

-

Hazard Statements: H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects).[4]

-

Precautionary Statements: P201 (Obtain special instructions before use), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Handling and Storage:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.[12]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[2][3]

-

First Aid: In case of ingestion, call a poison center or doctor immediately and rinse the mouth. If inhaled, move the person to fresh air.[12] In case of skin or eye contact, rinse thoroughly with water.[12]

Conclusion

This compound is a well-defined chemical intermediate with a specific set of physicochemical properties. Its synthesis is achievable through established chemical transformations, and its purity can be reliably assessed using standard analytical techniques like HPLC. While it possesses notable hazards requiring careful handling, its primary value lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules, making it a compound of interest for researchers in synthetic organic chemistry and pharmaceutical development.

References

-

2,4-DICHLORO-THIOBENZAMIDE. Seven Chongqing Chemdad Co.. [Link]

-

2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822. PubChem - NIH. [Link]

-

Thiobenzamides. TransWorld Chemicals. [Link]

- CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.

-

Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. PubMed. [Link]

-

(PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. PMC - PubMed Central. [Link]

-

LC/MS applications in drug development. PubMed. [Link]

Sources

- 1. 2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DICHLORO-THIOBENZAMIDE CAS#: 2775-38-4 [amp.chemicalbook.com]

- 3. 2,4-DICHLORO-THIOBENZAMIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2,4-DICHLORO-THIOBENZAMIDE | 2775-38-4 [chemicalbook.com]

- 5. 2,4-DICHLORO-THIOBENZAMIDE | 2775-38-4 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 8. Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

Introduction: The Significance of 2,4-Dichlorothiobenzamide

An In-Depth Technical Guide to the Synthesis of 2,4-Dichlorothiobenzamide

Prepared for Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic thioamide of significant interest in synthetic organic chemistry. Its structure, featuring a reactive thiocarbonyl group and a dichlorinated phenyl ring, makes it a versatile intermediate for the construction of more complex molecules.[1][2] Thioamides, in general, are crucial building blocks for the synthesis of various sulfur-containing heterocycles, such as thiazoles, which are prevalent scaffolds in many biologically active compounds.[3] Consequently, robust and efficient synthetic pathways to this compound are of paramount importance for researchers in medicinal chemistry and agrochemical development. This guide provides a detailed exploration of the primary synthesis routes, offering insights into the causality behind methodological choices, and presenting validated protocols for its preparation.

Primary Synthesis Pathway: Thionation of 2,4-Dichlorobenzamide

The most direct and widely employed method for synthesizing this compound is the thionation of its corresponding amide, 2,4-dichlorobenzamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Core Principle: The Role of Thionating Agents

This conversion is facilitated by a thionating agent. While historical reagents like phosphorus pentasulfide (P₄S₁₀) are effective, they often require harsh reaction conditions, such as high temperatures.[4][5] Modern synthetic chemistry largely favors milder and more efficient reagents. Among these, Lawesson's Reagent (LR) has emerged as the gold standard for converting amides to thioamides due to its high reactivity, solubility in organic solvents, and the cleaner reaction profiles it typically affords.[4][5][6] LR generally provides good to excellent yields under more moderate conditions compared to P₄S₁₀.[4]

The mechanism of thionation with Lawesson's Reagent involves an initial equilibrium where LR dissociates into a more reactive dithiophosphine ylide. This species then reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond, releasing the desired thioamide product.[4][6]

Experimental Protocol: Thionation with Lawesson's Reagent

This protocol is adapted from standard procedures for the thionation of aromatic amides.[7]

Materials and Reagents:

-

2,4-Dichlorobenzamide (C₇H₅Cl₂NO)[8]

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)

-

Anhydrous Toluene (or Dioxane)

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichlorobenzamide (1.0 equiv) and Lawesson's Reagent (0.55-0.60 equiv). The use of a slight excess of the amide relative to the stoichiometry of LR can ensure complete consumption of the thionating agent.

-

Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.2-0.5 M.

-

Thionation Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC), typically eluting with a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to quench any acidic byproducts), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound, often an off-white to yellow solid[9][10], can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Workflow Visualization

Sources

- 1. 2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DICHLORO-THIOBENZAMIDE | 2775-38-4 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-DICHLORO-THIOBENZAMIDE CAS#: 2775-38-4 [amp.chemicalbook.com]

- 10. 2,4-DICHLORO-THIOBENZAMIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic Profile of 2,4-Dichlorothiobenzamide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,4-Dichlorothiobenzamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide is structured to provide not only the anticipated spectral data but also the scientific rationale behind these predictions, rooted in the fundamental principles of spectroscopy and the specific structural features of the molecule.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of a thioamide functional group and a dichlorinated aromatic ring. This arrangement dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures. The thioamide group, with its carbon-sulfur double bond, exhibits distinct characteristics compared to its amide analogue, particularly in its ¹³C NMR and IR spectra.[1] The substitution pattern of the chlorine atoms on the benzene ring breaks the symmetry, leading to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum and distinct signals for each carbon atom in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the thioamide group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Broad Singlet | 1H | -CSNH a |

| ~ 7.8 - 8.2 | Broad Singlet | 1H | -CSNH b |

| ~ 7.6 | Doublet | 1H | Ar-H (H6) |

| ~ 7.4 | Doublet of Doublets | 1H | Ar-H (H5) |

| ~ 7.3 | Doublet | 1H | Ar-H (H3) |

Causality Behind the Assignments:

-

Thioamide Protons: The protons on the nitrogen atom of the thioamide group are expected to appear as two distinct broad singlets at a downfield chemical shift. This is due to the partial double bond character of the C-N bond, which hinders rotation and makes the two protons chemically non-equivalent. Their broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Aromatic Protons: The dichlorinated benzene ring will exhibit a complex splitting pattern. The proton at the 6-position (H6), being adjacent to a chlorine atom, is expected to be the most deshielded and appear as a doublet. The proton at the 5-position (H5) will be split by both H6 and H3, resulting in a doublet of doublets. The proton at the 3-position (H3), adjacent to a chlorine atom, will appear as a doublet. The exact chemical shifts can be influenced by the solvent and the electron-withdrawing nature of the thioamide group.[2][3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 - 210 | C =S (Thiocarbonyl) |

| ~ 135 - 140 | Ar-C (C1) |

| ~ 130 - 135 | Ar-C (C2) |

| ~ 128 - 132 | Ar-C (C4) |

| ~ 125 - 130 | Ar-C (C6) |

| ~ 120 - 125 | Ar-C (C5) |

| ~ 115 - 120 | Ar-C (C3) |

Causality Behind the Assignments:

-

Thiocarbonyl Carbon: The most characteristic signal in the ¹³C NMR spectrum of a thioamide is the thiocarbonyl carbon, which is significantly deshielded and appears in the downfield region of 200-210 ppm.[1] This is a key diagnostic peak for the presence of the thioamide functionality.

-

Aromatic Carbons: The six aromatic carbons are chemically non-equivalent due to the substitution pattern and will therefore show six distinct signals. The carbons directly attached to the chlorine atoms (C2 and C4) and the carbon attached to the thioamide group (C1) will be the most deshielded. The chemical shifts of the other aromatic carbons can be predicted based on the additive effects of the substituents.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups within a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H Stretching |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1600 - 1585 | Medium | Aromatic C=C Stretching |

| 1400 - 1600 | Strong | "B band" (C-N stretching coupled with N-H bending) |

| 1500 - 1400 | Medium | Aromatic C=C Stretching |

| ~ 800 - 850 | Strong | C-Cl Stretching |

| 600 - 800 | Medium | C=S Stretching |

Causality Behind the Assignments:

-

N-H Stretching: The N-H stretching vibrations of the primary thioamide are expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The broadness is due to hydrogen bonding.

-

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[6]

-

Thioamide "B band": A strong and characteristic absorption for thioamides, known as the "B band," is expected between 1400 and 1600 cm⁻¹. This band is primarily due to the C-N stretching vibration coupled with N-H bending modes and is a reliable indicator of the thioamide group.[7][8]

-

C=S Stretching: The C=S stretching vibration is typically weaker than the C=O stretch in amides and is found in the fingerprint region, generally between 600 and 800 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 205 and 207 (in a ~9:6:1 ratio due to the two chlorine isotopes, ³⁵Cl and ³⁷Cl). The nominal mass is calculated for C₇H₅³⁵Cl₂NS.

-

Major Fragmentation Pathways:

-

Loss of ·SH (m/z 172, 174)

-

Loss of ·Cl (m/z 170)

-

Formation of the 2,4-dichlorobenzoyl cation [C₇H₃Cl₂O]⁺ (m/z 173, 175) is unlikely in the absence of oxygen, but the thiobenzoyl cation [C₇H₃Cl₂S]⁺ (m/z 189, 191) is a plausible fragment.

-

Cleavage of the thioamide group to give the 2,4-dichlorophenyl cation [C₆H₃Cl₂]⁺ (m/z 145, 147).

-

Causality Behind the Fragmentation:

Upon electron ionization, this compound will form a molecular ion. The isotopic pattern of this ion will be characteristic for a molecule containing two chlorine atoms. The fragmentation of thioamides often involves the cleavage of the bonds adjacent to the thiocarbonyl group.[9][10] The loss of a sulfhydryl radical (·SH) or a chlorine radical (·Cl) are common initial fragmentation steps. Further fragmentation of the aromatic ring can also occur.

Experimental Protocols

To obtain the spectroscopic data discussed, the following general protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

Visualization of Key Concepts

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Key Spectroscopic Features of this compound

Caption: Summary of the key predicted spectroscopic features for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures and the underlying principles, researchers can confidently identify and characterize this molecule in their studies. The provided protocols and diagrams serve as a practical resource for experimental design and data interpretation, facilitating advancements in fields where this compound holds potential.

References

-

Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome... | Study Prep. [Link]

-

Vareikis, A., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 24(18), 3328. [Link]

-

Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1279-1286. [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. [Link]

-

ResearchGate. (2002). 2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. (a) 1,4-DCB. [Link]

-

SciSpace. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5. [Link]

-

ResearchGate. (2019). (PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ACS Publications. (2023). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. Thioamide. [Link]

-

SpectraBase. 2,4-Dichloro-N-methylbenzamide. [Link]

-

NIST. 2,4-D - the NIST WebBook. [Link]

-

RSC Publishing. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(57), 35935-35944. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

SpectraBase. 2,6-Dichlorothiobenzamide - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. Chlorthiamid. [Link]

-

MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (2014). Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides. [Link]

-

NIH. (2014). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC. [Link]

-

NIST. Benzamide, 2,6-dichloro- - the NIST WebBook. [Link]

-

NIST. 2,4-D methyl ester - the NIST WebBook. [Link]

-

SpectraBase. 2,4-dichloro-m-benzanisidide - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide - Optional[13C NMR]. [Link]

-

SpectraBase. 2,4-dichloro-3'-nitrobenzanilide - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. benzamide, 2,4-dichloro-N-[(E)-2-(2-furanyl)-1-[[(4-methylphenyl)amino]carbonyl]ethenyl]- - Optional[1H NMR] - Spectrum. [Link]

-

NIST. 2,4-Dihydroxybenzamide - the NIST WebBook. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 1,1-dichloroethane. [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR spectrum [chemicalbook.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. scispace.com [scispace.com]

- 8. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

Subject: A Framework for Determining the Solubility and Stability of 2,4-Dichlorothiobenzamide in Common Laboratory Solvents

An In-Depth Technical Guide

Abstract

This guide, therefore, moves beyond a simple data sheet to provide a foundational, first-principles-based framework for the empirical determination of these critical attributes. We will detail the requisite experimental protocols, explain the causality behind methodological choices, and provide the necessary analytical framework to generate reliable and reproducible data. This document is designed to empower researchers to build a robust data package for 2,4-Dichlorothiobenzamide, ensuring scientific integrity and accelerating project timelines.

Physicochemical Profile and Initial Considerations

Before embarking on experimental work, a review of the known properties of this compound provides a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 2775-38-4 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NS | [3] |

| Molecular Weight | 206.09 g/mol | Inferred from Formula |

| Appearance | Yellow Powder | [1] |

| Melting Point | 135 °C | [1] |

| Boiling Point | 311.5±52.0 °C (Predicted) | [1] |

| Density | 1.473±0.06 g/cm³ (Predicted) | [1] |

| pKa | 11.80±0.29 (Predicted) | [1] |

The molecular structure, featuring a non-polar dichlorinated benzene ring and a polar thioamide functional group, suggests a molecule with limited aqueous solubility but an affinity for polar organic solvents. The thioamide group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which is a key consideration for stability studies.

A Priori Solubility Assessment: A Qualitative Overview

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound. This qualitative assessment is invaluable for selecting solvents for screening and for preparing stock solutions for biological assays.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | The high polarity and hydrogen bond accepting capability of these solvents can effectively solvate the polar thioamide group. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the thioamide, but the overall polarity is lower than DMSO/DMF. |

| Non-Polar | Hexanes, Toluene | Low to Very Low | The non-polar nature of these solvents is incompatible with the polar thioamide functional group. |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The hydrophobic dichlorophenyl ring dominates, leading to poor solvation by water. |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a given temperature. It is a critical parameter for formulation and preclinical development. The "gold standard" for its determination is the shake-flask method.[4]

Rationale for the Shake-Flask Method

This method is chosen for its accuracy and direct measurement of equilibrium. By agitating an excess of the solid compound in the solvent for an extended period, we ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by measuring the concentration at the point of precipitation from a supersaturated solution.[4]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a pre-weighed glass vial. The excess is critical to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., DMSO, Ethanol, Water) to the vial.

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. A 24-hour time point is standard, but a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter (ideally, a filter material with low compound binding, such as PTFE or PVDF) to remove any remaining undissolved micro-particulates. This step is crucial to avoid artificially inflating the measured concentration.

-

Quantification:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent like acetonitrile.

-

Create a series of calibration standards by serial dilution from the stock.

-

Dilute the filtered sample with the same solvent used for the calibration curve to ensure it falls within the linear range of the assay.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV method (see Section 5.0).

-

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility in the test solvent (e.g., in mg/mL or µg/mL).

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Assessment of Chemical Stability via Forced Degradation

A forced degradation (or stress testing) study is essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method. This involves subjecting the compound to conditions more severe than it would typically encounter during storage or use.

Rationale for Stress Conditions

The chosen stress conditions (acid, base, oxidation, heat, light) are designed to accelerate the degradation pathways that might occur over a much longer period under normal conditions. This provides a rapid understanding of the molecule's liabilities. An analytical method that can separate the parent compound from all induced degradation products is termed "stability-indicating."

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor. A typical ratio is 1:1.

-

Acid Hydrolysis: Mix with 0.1 N HCl.

-

Base Hydrolysis: Mix with 0.1 N NaOH.

-

Oxidative Degradation: Mix with 3% H₂O₂.

-

Thermal Stress: Incubate the stock solution at a high temperature (e.g., 60-80 °C).

-

Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.

-

-

Control Samples: Prepare control samples stored at ambient temperature and protected from light. One control should be the stock solution itself, and another should be the stock solution mixed 1:1 with water (to mimic the hydrolytic conditions without the stressor).

-

Incubation: Store all samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve partial degradation (5-20%), not complete degradation, to allow for the clear identification of degradation products.

-

Sample Analysis:

-

At each time point, take an aliquot from each sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a developing HPLC method (see Section 5.0).

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control samples.

-

Calculate the percentage of the parent compound remaining.

-

Identify the retention times of new peaks (degradation products).

-

Perform a peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Core Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse technique for quantifying this compound in both solubility and stability studies.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape. A typical gradient might run from 20% B to 95% B over 10-15 minutes.

-

Detection: The dichlorinated benzene ring is a strong chromophore. UV detection at a wavelength near the compound's absorbance maximum (λ-max), likely in the 230-280 nm range, should provide excellent sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

-

Method Validation: The final analytical method must be validated for specificity, linearity, accuracy, and precision according to established guidelines to ensure the generated data is trustworthy. For stability studies, the method must be proven to be stability-indicating.

Data Presentation

Clear and concise presentation of data is paramount. The following table structures are recommended.

Table 6.1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) | Method |

| DMSO | Result | Result | Shake-Flask HPLC-UV |

| Ethanol | Result | Result | Shake-Flask HPLC-UV |

| Acetonitrile | Result | Result | Shake-Flask HPLC-UV |

| Water | Result | Result | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | Result | Result | Shake-Flask HPLC-UV |

Table 6.2: Forced Degradation of this compound (% Parent Remaining)

| Condition | Time (hours) | % Parent Remaining | No. of Degradants |

| Control | 48 | ~100% | 0 |

| 0.1 N HCl | 48 | Result | Result |

| 0.1 N NaOH | 48 | Result | Result |

| 3% H₂O₂ | 48 | Result | Result |

| Heat (60°C) | 48 | Result | Result |

| UV Light | 48 | Result | Result |

Conclusion

While published data on the solubility and stability of this compound is sparse, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and conducting a thorough forced degradation study, researchers can generate the critical data package needed to support all stages of research and development. The establishment of a validated, stability-indicating HPLC method is the cornerstone of this process, ensuring the integrity and reliability of all generated results. Adherence to these protocols will enable a robust understanding of this compound's physicochemical behavior, mitigating risks and facilitating informed decision-making in future studies.

References

-

PubChem, National Center for Biotechnology Information. 2,4-Dichlorobenzenecarbothioamide. Available from: [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

-

Deswal, S., et al. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. Available from: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2,4-Dichlorothiobenzamide Derivatives

Abstract

This technical guide provides a comprehensive overview of the current understanding and future potential of 2,4-Dichlorothiobenzamide derivatives in the field of drug discovery and development. The thioamide moiety is a unique bioisostere of the amide bond, conferring distinct physicochemical properties that have been successfully exploited in medicinal chemistry. The incorporation of a 2,4-dichloro substitution pattern on the phenyl ring further modulates the electronic and lipophilic character of these molecules, often enhancing their biological efficacy. This document synthesizes the available scientific literature to explore the primary biological activities associated with this scaffold, namely its anticancer and antimicrobial properties. We delve into the underlying mechanisms of action, with a particular focus on enzyme inhibition, including critical targets like DNA topoisomerase II and Inosine Monophosphate Dehydrogenase (IMPDH). Furthermore, this guide provides detailed experimental protocols for key in vitro assays, discusses crucial aspects of experimental design, and presents a forward-looking perspective on the therapeutic potential of this promising class of compounds.

The Thioamide Scaffold: A Primer for Medicinal Chemistry

The thioamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom [(C=S)NR₂], serves as a cornerstone in the design of novel therapeutic agents. While structurally related to the ubiquitous amide bond, the replacement of the carbonyl oxygen with sulfur imparts significant changes in molecular properties. The C=S bond is longer, weaker, and more polarizable than a C=O bond. The sulfur atom is a better hydrogen bond acceptor, and the adjacent N-H group becomes a better hydrogen bond donor. These attributes allow thioamide-containing molecules to engage in unique interactions with biological targets.[1][2]

Historically, thioamides such as ethionamide have been pivotal as second-line treatments for multidrug-resistant tuberculosis, acting as prodrugs that inhibit mycolic acid biosynthesis.[2] This precedent highlights the therapeutic viability of the thioamide core. The this compound scaffold (Figure 1) introduces two chlorine atoms onto the aromatic ring. This substitution is a classic medicinal chemistry strategy intended to:

-

Increase Lipophilicity: Enhancing the ability of the molecule to cross cellular membranes.

-

Modulate Electronic Properties: The electron-withdrawing nature of chlorine can influence the reactivity of the thioamide group and its interactions with target proteins.

-

Block Metabolic Sites: Halogenation can prevent oxidative metabolism at those positions, potentially increasing the compound's half-life.

Figure 1. Chemical structure of 2,4-Dichlorobenzenecarbothioamide.

Figure 1. Chemical structure of 2,4-Dichlorobenzenecarbothioamide.

This guide will explore the biological consequences of these structural features as reported in the scientific literature.

Potent Anticancer Activity: Mechanisms and Evaluation

Several studies have highlighted the significant potential of compounds derived from the 2,4-dichlorobenzoyl scaffold, including thioamide and thiosemicarbazide analogs, as anticancer agents.[3] These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including those from breast, head and neck, and cervical cancers.[3][4]

Key Mechanisms of Action

A. Inhibition of DNA Topoisomerase II: A primary mechanism implicated in the anticancer effect of these derivatives is the inhibition of human DNA topoisomerase II (Topo II).[3] Topo II is a critical enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks. Its inhibition leads to the accumulation of DNA damage, which cannot be repaired, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. Studies on 1-(2,4-dichlorobenzoyl)-4-benzoylthiosemicarbazides found a direct correlation between their cytotoxic effects and the inhibition of Topo II activity.[3]

B. Induction of Apoptosis: Beyond specific enzyme targets, 2,4-dichloro-substituted aromatic compounds are known to be potent inducers of apoptosis.[4][5] The apoptotic cascade can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. For related dichlorinated chalcones, evidence points towards the intrinsic pathway, characterized by:

-

Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential.

-

Caspase Activation: Sequential activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3/7).[4]

Activated executioner caspases are responsible for the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic agent.

Quantitative Data on Anticancer Activity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 1-(2,4-dichlorobenzoyl)thiosemicarbazides | MCF-7 (Breast) | Stronger than etoposide | [3] |

| 1-(2,4-dichlorobenzoyl)thiosemicarbazides | FaDu (Head & Neck) | Stronger than etoposide | [3] |

| 2,4-dichloro-benzenesulfonamide Chalcones | AGS (Gastric) | 0.89 - 9.63 | [4] |

| N,N-cyclic-2,4-dihydroxythiobenzamides | HCV29T (Bladder) | 10.51 - 33.98 | [6] |

Table 1: Examples of in vitro anticancer activity for thiobenzamide-related derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Broad-Spectrum Antimicrobial Potential

Derivatives of benzamides and thiobenzamides have long been investigated for their ability to combat microbial infections.[7][8] The 2,4-dichloro substitution often contributes to enhanced activity against a range of pathogens.

Antibacterial and Antifungal Efficacy

Research has demonstrated that related heterocyclic structures exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans.[6][8][9] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cellular structures.[2] For instance, urease inhibition is a known antibacterial strategy, as this enzyme is crucial for the survival of certain pathogenic bacteria.[2]

Quantitative Data on Antimicrobial Activity

Antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzothiazole Analogs | S. aureus (Gram+) | 3.12 | [8] |

| Benzothiazole Analogs | C. albicans (Fungus) | 1.56 - 12.5 | [8] |

| Dihalogeno-2-mercaptobenzimidazoles | Gram-positive bacteria | 0.78 - 50 | [10] |

| 2,4-dihydroxythiobenzoyl derivatives | Phytopathogenic fungi | 20 | [9] |

Table 2: Examples of in vitro antimicrobial activity for related heterocyclic compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

A Deeper Dive: The Central Role of Enzyme Inhibition

The diverse biological activities of this compound derivatives can often be traced back to a common molecular mechanism: the inhibition of key enzymes.[11] This targeted approach is the foundation of modern drug design.

Types of Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible.[12] Reversible inhibitors, which are more common in drug development, can be further categorized as competitive (binding to the active site) or non-competitive (binding to an allosteric site and changing the enzyme's shape).[12]

Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.

Specific Enzyme Targets

-

DNA Topoisomerase II: As discussed in the anticancer section, this is a confirmed target for related structures.[3]

-

Inosine Monophosphate Dehydrogenase (IMPDH): This is a highly compelling target. IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Some benzamide derivatives are metabolized within the cell into an NAD analogue (Benzamide Adenine Dinucleotide, BAD).[13] This metabolite then acts as a potent inhibitor of IMPDH, starving rapidly proliferating cancer cells of the necessary building blocks for replication. There are two isoforms of IMPDH, with type II being more prevalent in cancer cells, offering a potential window for selective therapy.[13]

A Critical Consideration for Researchers: The Impact of Reducing Agents in HTS

The Causality: High-Throughput Screening (HTS) assays for enzyme inhibitors, particularly those involving cysteine proteases, often include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (β-MCE) to maintain the enzyme's active state.

The Problem: A crucial study revealed that the choice of reducing agent can dramatically alter the apparent potency of test compounds.[14] Some compounds may show high activity in the presence of DTT but be completely inactive with the physiologically relevant reducing agent, glutathione (GSH). Conversely, some true hits may be missed because DTT inactivates them. This can lead to the pursuit of false-positive leads or the discarding of true-positive ones.

The Recommendation: It is imperative to validate hits from HTS campaigns using multiple reducing agents, with a strong preference for including GSH to better mimic the intracellular environment.[14] This self-validating step is essential for the trustworthiness of the results.

A Unified Workflow for Biological Activity Screening

A logical, multi-stage workflow is essential for efficiently evaluating a new chemical series like this compound derivatives. The process begins with broad activity screening and funnels promising candidates toward more detailed mechanistic studies.

Caption: General experimental workflow for screening and developing bioactive compounds.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly promising class of molecules with significant, validated potential in oncology and infectious diseases. The existing body of research strongly suggests that their biological activities are often mediated through the specific inhibition of key enzymes essential for pathogen or cancer cell survival.

Future research in this area should be prioritized as follows:

-

Systematic SAR Studies: A focused effort to synthesize and test a library of this compound derivatives is needed to precisely map the structure-activity relationships. This will allow for the optimization of potency against desired targets while minimizing off-target effects and toxicity.

-

Target Deconvolution: For derivatives showing potent activity without a known mechanism, advanced techniques such as thermal proteome profiling or activity-based protein profiling should be employed to identify their specific molecular targets.

-

Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

-

In Vivo Efficacy Models: The most promising candidates should be advanced into relevant animal models of cancer or infectious disease to validate the in vitro findings and assess their therapeutic potential in a living system.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for a new generation of targeted therapies.

References

-

Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943–950. [Link]

-

Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2734822, 2,4-Dichlorobenzenecarbothioamide. Retrieved January 4, 2026, from [Link].

-

Nakai, Y., & Feske, S. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(14), 4466-4481. [Link]

-

Al-Ghorbani, M., El-Gamal, M. I., Anbar, M., Baek, D. H., & Oh, C. H. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 21(11), 1475. [Link]

-

Sztanke, K., Rzymowska, J., Sztanke, M., Pasternak, K., & Kandefer-Szerszeń, M. (2017). Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1957–1966. [Link]

-

Kim, Y., Chang, K. O., & Kim, Y. (2013). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1267–1274. [Link]

-

Singh, P., Kumar, A., Singh, B., & Sharma, S. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 489–501. [Link]

-

Kavvalakis, M. P., Kepcija, N., Mladenovic, M., Stankovic, N., & Stojanovic, N. M. (2010). Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles. Bioorganic & Medicinal Chemistry Letters, 20(1), 322-325. [Link]

-

Wang, C., Zhang, J., Qu, S., Wang, X., & Fan, Z. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3298. [Link]

-

Drapała, D., Stępień, K., Goszczyńska, A., & Wujec, M. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 274. [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Al-Zehou, F. H. (2023). 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling. European Journal of Medicinal Chemistry, 258, 115610. [Link]

-

Jayaram, H. N., Cooney, D. A., Grusch, M., & Gharehbaghi, K. (1994). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in Enzyme Regulation, 34, 197–213. [Link]

-

Biochemistry - The University of Western Australia. (2022, November 26). 402 BCH3023 Enzyme Inhibition by Drugs [Video]. YouTube. [Link]

-

Maj, E., Szymański, P., & Wujec, M. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(23), 7247. [Link]

-

Dmytriv, Y., Gurska, S., Nektegayev, I., & Roman, O. (2023). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ScienceRise: Pharmaceutical Science, (5), 24-34. [Link]

-

Szymańska, E., Stępień, K., & Wujec, M. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 27(21), 7208. [Link]

-

Balbaa, M., & El Ashry, E. S. H. (2012). Enzyme Inhibitors as Therapeutic Tools. Biochemistry & Physiology: Open Access, 1(2). [Link]

-

Zhang, Y., & Liu, Y. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 28(15), 5707. [Link]

-

Asati, V., & Srivastava, S. K. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 12(1), 51-64. [Link]

-

Szymańska, E., Stępień, K., & Wujec, M. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1529. [Link]

-

Matysiak, J., Niewiadomy, A., & Skrzypek, A. (2007). Synthesis and fungistatic activity of new groups of 2,4-dihydroxythiobenzoyl derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 55(15), 6042–6047. [Link]

-

Lukens, A. K., Zou, B., & Wernimont, A. K. (2013). The benzimidazole based drugs show good activity against T. gondii but poor activity against its proposed enoyl reductase enzyme target. PLoS ONE, 8(2), e56241. [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 6. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and fungistatic activity of new groups of 2,4-dihydroxythiobenzoyl derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 2,4-Dichlorothiobenzamide as an antimitotic agent

An In-Depth Technical Guide to the Hypothesized Antimitotic Mechanism of 2,4-Dichlorothiobenzamide

Executive Summary

Microtubule dynamics represent a cornerstone of cancer therapy, with numerous approved drugs targeting tubulin to induce mitotic arrest and apoptosis in rapidly dividing cells. This compound (DCTB) is a small molecule whose antimitotic potential can be inferred from its structural features, namely the 2,4-dichloro-substituted phenyl ring and a reactive thioamide moiety. While direct, comprehensive research on DCTB's specific mechanism is not extensively documented in publicly available literature, its chemical architecture strongly suggests it functions as a microtubule-destabilizing agent.

This technical guide proposes a well-founded hypothesis for the mechanism of action of DCTB, drawing parallels with structurally and functionally related compounds like 2,4-dichlorobenzyl thiocyanate (DCBT) and various benzamide-based tubulin inhibitors. We hypothesize that DCTB disrupts microtubule polymerization by binding to β-tubulin, leading to mitotic spindle disorganization, G2/M cell cycle arrest, and subsequent apoptosis. This document provides the scientific rationale for this hypothesis and outlines a rigorous, self-validating experimental framework for its validation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Introduction: Microtubule Dynamics as a Validated Oncologic Target

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1] They are composed of α- and β-tubulin heterodimers that polymerize in a GTP-dependent manner to form hollow protofilaments.[2] The intrinsic ability of microtubules to rapidly switch between phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability, is fundamental for the proper segregation of chromosomes during mitosis.[3]

Disruption of this delicate equilibrium is a clinically proven strategy for cancer treatment.[4] Antimitotic agents are broadly classified into two main categories:

-

Microtubule-Stabilizing Agents (e.g., Taxanes): These agents bind to polymerized microtubules, suppressing their dynamics and leading to the formation of aberrant, nonfunctional mitotic spindles.

-

Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine): These compounds typically bind to soluble tubulin dimers, preventing their incorporation into growing microtubules and promoting a net depolymerization of the microtubule network.[3][4]

This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, which halts the cell cycle in the G2/M phase to prevent aneuploidy.[5] Prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade, selectively eliminating rapidly proliferating cancer cells.[4][5]

A Mechanistic Hypothesis for this compound (DCTB)

Based on its chemical structure, we propose that this compound acts as a microtubule-destabilizing agent. This hypothesis is built upon the known activities of compounds containing similar chemical moieties.

Structural Rationale:

-

Thioamide Moiety: The thioamide group (-C(=S)NH₂) is a bioisostere of the amide group but possesses distinct electronic and steric properties. The sulfur atom is more nucleophilic and can participate in different interactions than the oxygen in an amide. In related compounds, thioamide or thiourea groups are often crucial for biological activity, including antitubulin effects.

-

2,4-Dichlorophenyl Group: The dichlorinated phenyl ring is a common feature in many tubulin inhibitors. For instance, the potent antimitotic agent 2,4-dichlorobenzyl thiocyanate (DCBT) irreversibly inhibits tubulin polymerization.[6][7] This substitution pattern likely contributes to the binding affinity and specificity for its target protein.

Proposed Molecular Mechanism:

We postulate that DCTB inhibits tubulin polymerization primarily through interaction with β-tubulin. Two plausible, and not mutually exclusive, binding modes are considered:

-

Interaction with the Colchicine-Binding Site: Many benzamide and sulfonamide derivatives are known to function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[8][9] This binding event induces a conformational change in the tubulin dimer, rendering it incompatible with incorporation into a growing microtubule, thereby inhibiting polymerization.[9]

-

Covalent Alkylation of Cysteine Residues: The mechanism of the closely related compound, DCBT, involves the alkylation of sulfhydryl groups on β-tubulin.[10] It is plausible that the thioamide group of DCTB, under certain physiological conditions, could react with reactive cysteine residues within the tubulin protein, leading to its irreversible inactivation. Tubulin is particularly rich in cysteine residues, making it a sensitive target for such agents.[10]

The downstream cellular consequence of this molecular interaction is the disruption of the microtubule network, leading to a cascade of events culminating in cell death.

Caption: Proposed signaling pathway for DCTB's antimitotic action.

Experimental Framework for Mechanism Validation

To rigorously test the hypothesis that DCTB is a microtubule-destabilizing agent, a multi-tiered experimental approach is required, progressing from direct biochemical assays to cell-based functional outcomes.

Experiment 1: In Vitro Tubulin Polymerization Assay

-

Expertise & Causality: This is the foundational experiment to directly determine if DCTB affects the assembly of purified tubulin into microtubules, independent of any other cellular factors like drug transporters or metabolic enzymes. A fluorescence-based assay is chosen over a turbidity-based method for its superior sensitivity and suitability for high-throughput screening.[11] The inclusion of positive controls—a known destabilizer (Nocodazole) and a stabilizer (Paclitaxel)—is critical for validating the assay's performance and contextualizing DCTB's effect.[12]

-

Trustworthiness: The self-validating nature of this protocol comes from the inclusion of vehicle, positive, and negative controls. The characteristic sigmoidal curve of tubulin polymerization in the vehicle control confirms the integrity of the tubulin protein and assay reagents.[11] The expected opposing effects of Nocodazole (inhibition) and Paclitaxel (enhancement) confirm that the system can reliably detect modulation of polymerization.[12]

-

Reagent Preparation:

-

Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[13]

-

Prepare a 10 mM GTP stock solution in GTB.

-

Prepare 10x stocks of test compounds: Dilute DCTB, Nocodazole (e.g., to 100 µM), and Paclitaxel (e.g., to 100 µM) in GTB or a buffer containing a minimal amount of DMSO.

-

-

Tubulin Reaction Mix Preparation:

-

Assay Execution:

-

Pre-warm a 96-well black, clear-bottom plate and a fluorescence plate reader to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle (buffer with DMSO) to the appropriate wells in triplicate.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[11]

-

Immediately place the plate in the pre-warmed reader.

-

-

Data Acquisition:

-

Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.[11]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-